Biosynthetic Pathways
Eicosapentaenoic acid is synthesized through several biosynthetic pathways involving desaturation and elongation of shorter-chain fatty acids. The primary pathway begins with alpha-linolenic acid, which undergoes the following steps:
Recent advances in metabolic engineering have enabled the production of eicosapentaenoic acid using recombinant microorganisms such as Escherichia coli and Shewanella species. These methods often involve the introduction of specific biosynthetic gene clusters that encode the necessary enzymes for PUFA production .
Eicosapentaenoic acid has the chemical formula C20H30O2 and features five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon atoms in its chain. Its structural representation can be visualized as follows:
This structure contributes to its fluidity and biological activity, allowing it to integrate into cell membranes effectively .
Eicosapentaenoic acid participates in various biochemical reactions within the body:
The mechanism of action for eicosapentaenoic acid primarily revolves around its role as a precursor for bioactive lipid mediators. Upon incorporation into cell membranes:
Eicosapentaenoic acid exhibits several notable physical and chemical properties:
Eicosapentaenoic acid has a wide range of scientific applications:
The systematic name for this specialized polyunsaturated fatty acid is (4E,8E,12E,15E,18E)-icosa-4,8,12,15,18-pentaenoic acid, as formally designated by IUPAC nomenclature rules and documented in PubChem records [3]. This name precisely defines the compound’s structural features:
Within lipid classification systems, it is systematically categorized as:
The compound is distinguished from conventional fatty acids by its non-methylene-interrupted double bond system, where the unsaturation pattern lacks the characteristic methylene-separated arrangement seen in omega-3 or omega-6 fatty acids.
This eicosapentaenoic acid isomer shares the molecular formula C₂₀H₃₀O₂ (molar mass: 302.45 g/mol) with all other eicosapentaenoic acid isomers, including the biologically prominent (5Z,8Z,11Z,14Z,17Z)-isomer [1] [5] [10]. Despite identical molecular formulas, structural isomers exhibit profound differences in physical properties, chemical reactivity, and biological function due to variations in double bond positioning and geometry.
Table 1: Structural Differentiation from Common EPA Isomers
Structural Feature | 4,8,12,15,18-Eicosapentaenoic Acid | Conventional EPA (5,8,11,14,17) |
---|---|---|
Double Bond Positions | 4,8,12,15,18 | 5,8,11,14,17 |
Configuration | All trans (E) | All cis (Z) |
SMILES Notation | C/C=C/C/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
InChIKey | MVAGWEQBBLEOBC-YMXLJGMHSA-N [3] | JAZBEHYOTPTENJ-JLNKQSITSA-N [10] |
Biochemical Precursor | Non-methylene interrupted metabolism | α-Linolenic acid (omega-3 pathway) |
The SMILES string (C/C=C/C/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O) explicitly defines the trans (E) configuration at all double bonds through directional bond symbols (/) [3]. The InChIKey (MVAGWEQBBLEOBC-YMXLJGMHSA-N) serves as a unique digital fingerprint differentiating it from other isomers in chemical databases [3].
The compound exhibits a uniform all-trans (E) configuration across its five double bonds, as unambiguously defined by its InChI identifier:InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,5-6,8-9,12-13,16-17H,4,7,10-11,14-15,18-19H2,1H3,(H,21,22)/b3-2+,6-5+,9-8+,13-12+,17-16+
[3]
Key stereochemical characteristics include:
This stereochemical arrangement critically determines the molecule’s three-dimensional shape, dipole moment, and intermolecular interaction capabilities – factors governing its biochemical behavior.
The 4,8,12,15,18-isomer exhibits fundamentally distinct biochemical properties compared to the conventional (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid (EPA), primarily due to its unusual double bond placement and geometry:
Enzymatic Reactivity Differences
Biological Significance
Table 2: Functional Differentiation from Biologically Active EPA Isomers
Property | 4,8,12,15,18-Eicosapentaenoic Acid | Conventional EPA (5,8,11,14,17) | Resolvin E1 Precursor |
---|---|---|---|
Bioactive Mediators | Not documented | Resolvin E1, protectins [7] | 5S,12R,18R-trihydroxy derivative |
Receptor Binding | Not established | ChemR23 receptor [7] | ChemR23 activation (EC₅₀ ~1 nM) |
Enzymatic Oxidation | Non-standard LOX substrate [4] | 12/15-LOX → 15-HPEPE → resolvins [4] | COX-2 (aspirin-acetylated) → 18R-HEPE |
UV Spectral Signature | Conjugated triene/diene (234/271 nm) [3] | Isolated dienes (no characteristic peaks) | Conjugated triene (271 nm) [7] |
Structural Implications for Function
The positional isolation of the C15-C16 double bond from the C12-C13 bond by a methylene group disrupts the extended conjugated system required for enzymatic transformation into triene-containing mediators. Furthermore, the trans double bonds create a rigidified hydrophobic domain that may interfere with substrate binding in enzymatic pockets evolved for cis-unsaturated fatty acids. These structural constraints likely confine this isomer's biological role primarily to structural or metabolic functions rather than mediator precursor activity.
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